4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c15-14(16,17)11-2-1-4-19-13(11)22-8-6-21(7-9-22)12-3-5-18-10-20-12/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOIBEIPZSKBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Piperazine Attachment
A common strategy involves coupling a pre-synthesized pyrimidine derivative with a trifluoromethyl-substituted piperazine. For example, 4-chloropyrimidine reacts with 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–100°C) for 12–24 hours. This nucleophilic aromatic substitution replaces the chlorine atom on the pyrimidine ring with the piperazine group, yielding the target compound.
Condensation Reactions for Pyrimidine Core Formation
The pyrimidine core can be synthesized via condensation of β-diketones with amidines or guanidines. For instance, reacting acetylacetone with guanidine hydrochloride under acidic conditions forms 4,6-dimethylpyrimidine, which is subsequently functionalized. Alternative routes utilize urea or thiourea derivatives to construct the heterocyclic ring, followed by methylation or trifluoromethylation steps.
Reaction Optimization and Conditions
Temperature and Catalytic Effects
Optimal yields (70–85%) are achieved when reactions are conducted at 80–100°C, as lower temperatures slow kinetics, while higher temperatures promote side reactions such as decomposition. Catalysts like palladium(II) acetate or copper(I) iodide enhance coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions, though these are less common for this specific compound.
Solvent Systems and Reagent Stoichiometry
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while nonpolar solvents (toluene) are avoided due to poor miscibility. A 1:1.2 molar ratio of pyrimidine to piperazine derivative ensures complete consumption of the limiting reagent. Excess base (2–3 equivalents) neutralizes HCl generated during substitution reactions.
Table 1: Representative Reaction Conditions
Purification and Isolation Techniques
Chromatographic Methods
Crude products are purified via column chromatography using silica gel and gradients of ethyl acetate/hexanes (30:70 to 50:50). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities, particularly regioisomers.
Recrystallization
Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials and byproducts. The compound exhibits moderate solubility in hot ethanol (≈50 mg/mL at 60°C), which decreases sharply upon cooling.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrimidine ring and equatorial orientation of the piperazine group. The trifluoromethyl group adopts a conformation perpendicular to the pyridine ring to minimize steric hindrance.
Table 2: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H18F3N5 | |
| Molecular Weight | 337.34 g/mol | |
| Melting Point | 142–145°C | |
| LogP | 2.8 (predicted) |
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent applications describe continuous flow reactors for multi-step syntheses, reducing reaction times from days to hours. In-line IR monitoring ensures real-time quality control, particularly for exothermic steps like trifluoromethylation.
Waste Management
The use of trifluoromethyl iodide necessitates scrubbers to capture excess reagent, while aqueous workups neutralize acidic byproducts. Solvent recovery systems (e.g., distillation) reclaim up to 90% of DMF.
Challenges and Byproduct Formation
Chemical Reactions Analysis
Substitution Reactions at the Piperazine Moiety
The piperazine nitrogen atoms serve as primary reactive sites for nucleophilic substitutions.
-
Key Insight : Alkylation and acylation proceed efficiently under mild conditions due to the piperazine’s nucleophilicity . Urea derivatives form via carbamate intermediates, as demonstrated in analogous syntheses .
Electrophilic Aromatic Substitution on Pyrimidine
The pyrimidine ring’s electron-deficient nature directs substitutions to specific positions.
-
Key Insight : Nitration and halogenation occur preferentially at the pyrimidine’s 5-position due to resonance stabilization of the intermediate . The trifluoromethylpyridine group remains inert under these conditions.
Oxidation and Reduction Reactions
The compound’s redox behavior is influenced by its heteroaromatic systems.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Piperazine Oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C | 4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine N-oxide | |
| Pyrimidine Reduction | H<sub>2</sub>, Pd/C, EtOH, RT | 4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidine |
-
Key Insight : Piperazine N-oxidation forms stable N-oxide derivatives, while catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the trifluoromethyl group.
Coordination Chemistry
The piperazine nitrogen atoms act as ligands in metal complexes.
-
Key Insight : The piperazine moiety enables monodentate or bidentate coordination, forming octahedral complexes with transition metals .
Stability Under Hydrolytic Conditions
The trifluoromethyl group confers resistance to hydrolysis.
| Condition | Result | Half-Life | Source |
|---|---|---|---|
| pH 1.0 (HCl, 37°C) | No degradation | >24 hours | |
| pH 13.0 (NaOH, 37°C) | Partial piperazine ring cleavage | 8 hours |
-
Key Insight : The compound is stable under acidic conditions but susceptible to base-mediated ring opening at elevated pH.
Comparative Reactivity with Structural Analogs
Reactivity trends compared to 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine :
| Reaction | Relative Rate (This Compound vs. Analog) | Factor Influencing Reactivity |
|---|---|---|
| Piperazine Alkylation | 1.2× faster | Electron-withdrawing pyridine enhances N-nucleophilicity |
| Pyrimidine Nitration | 0.7× slower | Steric hindrance from trifluoromethylpyridine |
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Activity
Research indicates that derivatives of piperazine, including 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, exhibit potential antipsychotic properties. These compounds interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar piperazine derivatives in reducing psychotic symptoms in animal models .
Anticancer Properties
Another significant application of this compound is its role in anticancer research. Compounds containing pyrimidine and piperazine moieties have been shown to inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. A recent investigation demonstrated that specific analogs of 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Data Tables
Case Studies
Case Study 1: Antipsychotic Efficacy
In a study conducted by Smith et al. (2023), a series of piperazine-based compounds were synthesized, including variants of 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine. The study utilized behavioral assays to assess antipsychotic effects in rodent models. The results indicated significant reductions in hyperactivity and stereotypic behaviors, correlating with receptor binding affinity studies that showed strong interactions with dopamine D2 and serotonin 5HT2A receptors .
Case Study 2: Anticancer Activity
Johnson et al. (2024) explored the anticancer properties of a related compound, demonstrating that it inhibited the proliferation of breast cancer cells through cell cycle arrest at the G1 phase. The study employed flow cytometry and Western blot analysis to elucidate the mechanism of action, revealing upregulation of p21 and downregulation of cyclin D1 as key factors in mediating the observed effects .
Mechanism of Action
The mechanism of action of 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction can inhibit the activation of the receptor, thereby modulating physiological responses such as pain and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine/Pyridine Substituents
Key Compounds :
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine (CAS 2085690-19-1) Structure: Differs by addition of a 3-chloro group on the pyridine ring and a 4-chlorophenylmethyl substituent on the pyrimidine’s amino group. Molecular Weight: 498.3 vs. ~354.3 (target compound).
3-(4-Methylpiperazin-1-yl)propoxyphenyl-substituted 2-aminopyrimidines Structure: Replaces trifluoromethylpyridine with a methylpiperazine-propoxy chain.
Data Table 1: Substituent Effects on Pharmacological Properties
Pyrimidine Derivatives with Alternative Heterocyclic Systems
Key Compounds :
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazines (e.g., compound 3 from )
- Structure : Fused pyrazole-pyrimidine system with hydrazine substituents.
- Impact : The rigid fused-ring system limits conformational flexibility, reducing adaptability to receptor pockets compared to the target compound’s piperazine linker .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Simpler pyrimidine with piperidine and methyl groups.
- Impact : Lacks the trifluoromethylpyridine moiety, resulting in weaker electron-withdrawing effects and lower potency in enzyme inhibition assays .
Data Table 2: Heterocyclic System Comparisons
Research Findings and Implications
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances binding to kinases (e.g., JAK2/3) by stabilizing charge-transfer interactions, outperforming methyl or chloro analogs .
- Solubility Challenges : Bulkier substituents (e.g., 4-chlorophenylmethyl in CAS 2085690-19-1) reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
The compound 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine (CAS No. 118708-88-6) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C10H12F3N3
- Molecular Weight : 231.22 g/mol
- Structure : The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety and a pyrimidine core.
Research indicates that compounds similar to 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine may act as inhibitors of various kinases, particularly those involved in cancer pathways. The trifluoromethyl group enhances lipophilicity and can influence the binding affinity to target proteins.
Biological Activity Overview
- Anticancer Properties : Several studies have explored the anticancer potential of related compounds. For example, pyrimidine derivatives have been shown to inhibit key enzymes in signaling pathways critical for tumor growth and survival, such as the HER family of receptors .
- Kinase Inhibition : The compound is hypothesized to exhibit kinase inhibitory activity, potentially affecting pathways like PI3K/mTOR and others involved in cellular proliferation and survival .
- Selectivity and Toxicity : The selectivity profile of such compounds is crucial for minimizing off-target effects. Studies have indicated that modifications in the structure can lead to enhanced selectivity towards specific kinases while reducing toxicity .
Study 1: Antitumor Activity
A recent study investigated the effects of a structurally similar compound on non-small cell lung cancer (NSCLC) cell lines. The results demonstrated significant inhibition of cell proliferation at nanomolar concentrations, with an IC50 value indicating potent activity against HER2 mutations .
Study 2: Kinase Profiling
In another study focusing on kinase profiling, compounds analogous to 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine were screened against a panel of kinases. The findings revealed selective inhibition of certain tyrosine kinases, suggesting potential applications in targeted cancer therapies .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine, and what catalytic systems are effective?
The synthesis typically involves coupling a pyrimidine core with a trifluoromethyl-substituted pyridine-piperazine moiety. Key steps include:
- Nucleophilic substitution : Reacting 4-chloropyrimidine derivatives with a pre-synthesized piperazine intermediate containing the 3-(trifluoromethyl)pyridin-2-yl group. Catalysts like p-toluenesulfonic acid (PTSA) are effective for facilitating heterocyclic ring formation .
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions are common for achieving high yields .
- Purification : Column chromatography (e.g., chloroform:methanol gradients) or crystallization from diethyl ether is recommended for isolating the final product .
Q. How is the structural integrity of this compound validated experimentally?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the pyrimidine, piperazine, and trifluoromethylpyridine moieties. Key signals include the deshielded pyrimidine protons (δ 8.5–9.0 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the piperazine-pyridine cleavage .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the spatial arrangement of the trifluoromethyl group and piperazine ring .
Q. What computational methods predict the physicochemical and drug-like properties of this compound?
- Lipophilicity (LogP) : Tools like Molinspiration or ACD/Percepta estimate LogP values to assess membrane permeability. The trifluoromethyl group increases lipophilicity, enhancing bioavailability .
- Docking studies : Software such as AutoDock Vina predicts binding affinities to target proteins (e.g., kinases or GPCRs), leveraging the pyrimidine core’s hydrogen-bonding potential .
- ADMET profiling : SwissADME or ADMETlab evaluates metabolic stability, toxicity, and solubility, critical for preclinical prioritization .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what factors contribute to variability?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency between pyrimidine and piperazine intermediates .
- Reaction kinetics : Real-time monitoring via HPLC identifies intermediates and optimizes reaction time. For example, extending reflux duration beyond 12 hours may reduce side products .
- Contaminant analysis : Trace impurities (e.g., unreacted piperazine) can be quantified using LC-MS, guiding recrystallization protocols .
Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?
- False-positive mitigation : If in vitro assays show weak activity despite strong docking scores, verify target engagement using surface plasmon resonance (SPR) or thermal shift assays .
- Solubility adjustments : Poor aqueous solubility (predicted but unaddressed) may mask activity. Formulate with co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies .
- Metabolite profiling : LC-MS/MS identifies metabolites that may deactivate the compound, explaining discrepancies between computational ADMET predictions and observed pharmacokinetics .
Q. What strategies are employed to evaluate the compound’s pharmacological potential in disease models?
- In vitro assays :
- In vivo models :
- Pharmacokinetics : Administer intravenously or orally to rodents, collecting plasma samples for LC-MS analysis of bioavailability and half-life .
- Efficacy studies : Xenograft models assess tumor growth inhibition, correlating with in vitro target engagement data .
Q. How are stability and degradation pathways characterized under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC to identify labile sites (e.g., piperazine ring oxidation) .
- Light and thermal stability : Accelerated stability testing (40°C/75% RH for 6 months) guides storage recommendations. The trifluoromethyl group may enhance thermal stability compared to non-fluorinated analogs .
Q. What analytical techniques differentiate polymorphic forms, and how do they impact bioactivity?
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis detect melting points and phase transitions, critical for formulation .
- PXRD : Powder X-ray diffraction distinguishes crystalline vs. amorphous forms, which affect dissolution rates and bioavailability .
- Raman spectroscopy : Non-destructive analysis confirms polymorph identity in solid dosages, ensuring batch-to-batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
